5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one
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Overview
Description
Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD) and is marketed under the brand names Onbrez and Arcapta . Indacaterol is unique in that it requires only once-daily administration, unlike other beta-adrenoceptor agonists such as formoterol and salmeterol .
Preparation Methods
The synthesis of indacaterol involves several steps, starting with the reaction of a compound of formula I with 2-amino-5,6-diethylindan (formula II) in the presence of a base to form a compound of formula III. This intermediate is then converted to indacaterol or its pharmaceutically acceptable salts . Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities .
Chemical Reactions Analysis
Indacaterol undergoes various chemical reactions, including:
Oxidation: Indacaterol can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert indacaterol to its corresponding alcohols.
Substitution: Indacaterol can undergo substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of indacaterol .
Scientific Research Applications
Indacaterol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists.
Biology: Indacaterol is used in research to understand the mechanisms of beta-adrenoceptor activation.
Medicine: It is extensively studied for its therapeutic effects in COPD and asthma.
Industry: Indacaterol is used in the development of inhalation devices and formulations
Mechanism of Action
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in conditions like asthma and COPD . The molecular targets involved include the beta-2 adrenergic receptors, and the pathways activated result in increased levels of cyclic adenosine monophosphate (cAMP), leading to muscle relaxation .
Comparison with Similar Compounds
Indacaterol is compared with other long-acting beta-adrenoceptor agonists such as formoterol, salmeterol, and tiotropium. Unlike these compounds, indacaterol has a longer duration of action, allowing for once-daily dosing . This makes it more convenient for patients and can improve adherence to treatment. Similar compounds include:
- Formoterol
- Salmeterol
- Tiotropium
Indacaterol’s unique properties, such as its rapid onset and long duration of action, make it a valuable addition to the treatment options for COPD and asthma .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,20,22,25,27-28H,3-4,11-13H2,1-2H3 |
InChI Key |
MOHNAJOUERFTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=CC=C(C4=NC(=O)C=CC34)O)O)CC |
Origin of Product |
United States |
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